1-丁基-1-甲基哌啶四氟硼酸盐

描述

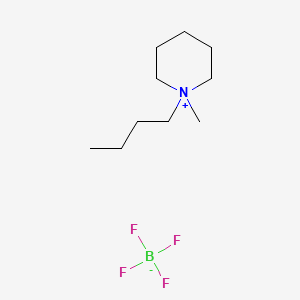

1-Butyl-1-methylpiperidinium tetrafluoroborate is an ionic liquid . It can reduce the vulcanisation onset temperature during the vulcanisation of NBR (acrylonitrile-butadiene elastomer) composites .

Molecular Structure Analysis

The molecular formula of 1-Butyl-1-methylpiperidinium tetrafluoroborate is C10H22BF4N . Its molecular weight is 243.09 .科学研究应用

用于纳米和微结构制备的离子液体

离子液体,包括由 1-丁基-1-甲基哌啶四氟硼酸盐形成的离子液体,广泛应用于金属和半导体纳米和微粒的合成中。它们不仅用作溶剂,还用作结构化剂、共溶剂、金属前体、还原剂和表面改性剂。这些离子液体的独特特性,如低熔点、低粘度和优异的传输特性,使它们在包括沉淀、溶胶-凝胶技术和水热法在内的各种合成路线中都非常有效。它们与微波辐射相互作用的能力增强了合成过程,从而产生具有不同形态的纳米和微结构 (Łuczak 等人,2016)。

与多糖的相互作用

离子液体与多糖,特别是纤维素之间的相互作用,对于化学改性和加工具有重要意义。离子液体(如 1-丁基-3-甲基咪唑氯化物)已被证明可以溶解纤维素,使其在温和条件下能够均相酰化、碳化和硅化。这为开发具有多种应用的纤维素基材料开辟了新途径 (Heinze 等人,2008)。

环境应用

包括 1-丁基-1-甲基哌啶四氟硼酸盐在内的离子液体的研究也扩展到环境应用。它们在空气中有毒物质的分解和燃料添加剂的净化等过程中的潜力突出了它们的环境意义。例如,使用冷等离子体反应器分解甲基叔丁基醚 (MTBE) 证明了利用离子液体减少环境污染物的可行性 (Hsieh 等人,2011)。此外,它们在用于分离甲醇/MTBE 混合物的渗透蒸发过程中的应用展示了离子液体在提高燃料生产过程可持续性方面的潜力 (Pulyalina 等人,2020)。

安全和危害

1-Butyl-1-methylpiperidinium tetrafluoroborate is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It is advised to avoid contact with skin or inhalation of spillage, dust, or vapor .

作用机制

Target of Action

The primary target of 1-Butyl-1-methylpiperidinium tetrafluoroborate is the vulcanization process of NBR (acrylonitrile-butadiene elastomer) composites . The compound acts as an ionic liquid, which can reduce the onset temperature during the vulcanization of these composites .

Mode of Action

1-Butyl-1-methylpiperidinium tetrafluoroborate interacts with the vulcanization process of NBR composites by reducing the onset temperature. This interaction facilitates the vulcanization process, making it more efficient .

Biochemical Pathways

It’s known that the compound plays a significant role in the vulcanization process of nbr composites .

Result of Action

The primary result of the action of 1-Butyl-1-methylpiperidinium tetrafluoroborate is the reduction of the vulcanization onset temperature in NBR composites . This effect facilitates the vulcanization process, potentially leading to more efficient production of these composites .

Action Environment

The action of 1-Butyl-1-methylpiperidinium tetrafluoroborate can be influenced by various environmental factors. For instance, it has been found to perform better as a corrosion inhibitor at longer immersion times . This suggests that the compound’s action, efficacy, and stability may be influenced by factors such as immersion time and possibly other environmental conditions .

属性

IUPAC Name |

1-butyl-1-methylpiperidin-1-ium;tetrafluoroborate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N.BF4/c1-3-4-8-11(2)9-6-5-7-10-11;2-1(3,4)5/h3-10H2,1-2H3;/q+1;-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGQPPCWBIGFWDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CCCC[N+]1(CCCCC1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22BF4N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0049369 | |

| Record name | 1-Butyl-1-methylpiperidinium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0049369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

886439-34-5 | |

| Record name | 1-Butyl-1-methylpiperidinium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0049369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Butyl-1-methylpiperidinium tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the known applications of BMPTFB in materials science?

A1: Research indicates that BMPTFB exhibits strong potential as a corrosion inhibitor for steel. Studies have shown its effectiveness in retarding the dissolution of St37 steel in hydrochloric acid (HCl) environments []. This protective effect stems from BMPTFB's adsorption onto the steel surface, forming a barrier against corrosive agents.

Q2: How does BMPTFB interact with metal surfaces to inhibit corrosion?

A2: BMPTFB acts as a mixed-type corrosion inhibitor, meaning it affects both the anodic and cathodic reactions involved in the corrosion process []. Electrochemical studies, including potentiodynamic polarization and electrochemical impedance spectroscopy, have confirmed that BMPTFB increases the charge transfer resistance at the metal-solution interface, hindering the corrosion process [].

Q3: What is the mechanism of BMPTFB adsorption onto metal surfaces?

A3: Analysis using the El-Awady kinetic/thermodynamic adsorption isotherm suggests that BMPTFB adsorbs onto St37 steel surfaces primarily through physisorption []. This indicates that the interaction between BMPTFB and the metal surface is governed by weak van der Waals forces rather than the formation of strong chemical bonds.

Q4: Has BMPTFB shown potential in other applications beyond corrosion inhibition?

A4: Yes, BMPTFB has demonstrated potential as an efficient catalyst in organic synthesis. For instance, it facilitates the synthesis of benzimidazole, 2-substituted benzimidazole, and benzothiazole derivatives at room temperature []. The reactions proceed with short reaction times and generally result in moderate to high product yields [].

Q5: What is known about the environmental fate of BMPTFB and its potential impact?

A5: Research has investigated the transformation products of BMPTFB in water using high-performance liquid chromatography coupled with high-resolution mass spectrometry []. The study identified 32 transformation products, revealing that BMPTFB primarily undergoes alkyl chain hydroxylation/shortening and de-alkylation processes []. Toxicity assessments using Vibrio Fischeri bacteria suggest that the transformation of BMPTFB leads to the formation of compounds with slightly harmful characteristics [].

Q6: Are there any computational studies focusing on understanding the properties and behavior of BMPTFB?

A6: While experimental studies dominate the current research landscape, investigations into the molecular interactions of BMPTFB with water and alcohols have utilized thermodynamic parameters derived from density and speed of sound measurements []. These studies provide insights into the specific and non-specific molecular interactions occurring in these systems. Further computational studies could provide valuable insights into optimizing BMPTFB's properties for specific applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-(2-Bromophenyl)cyclopropyl]methanamine](/img/structure/B3294074.png)

![7-Ethoxy-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-amine](/img/structure/B3294081.png)

![(7-Bromoimidazo[1,2-A]pyridin-2-YL)methanamine](/img/structure/B3294115.png)

![6-Bromo-3,3-dimethylimidazo[1,2-a]pyridin-2(3H)-one](/img/structure/B3294142.png)

![1-Azabicyclo[2.2.2]octane-3-methanol, (S)-](/img/structure/B3294151.png)